molecular formula C18H14ClFN2O4S B2999538 N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 2034262-49-0

N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No.: B2999538
CAS No.: 2034262-49-0
M. Wt: 408.83
InChI Key: AXJUQYWFOSKNGS-UHFFFAOYSA-N
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Description

N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide (CAS 2034634-78-9) is an oxalamide derivative characterized by a unique substitution pattern. Its molecular formula is C₁₈H₁₄ClFN₂O₄S, with a molecular weight of 408.8 g/mol . The structure features:

  • A 3-chloro-4-fluorophenyl group at the N1 position, introducing halogen-mediated electronic effects.
  • A 2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl moiety at N2, combining aromatic heterocycles (furan and thiophene) with a hydroxyl group, which may influence solubility and hydrogen-bonding interactions.

Properties

IUPAC Name

N'-(3-chloro-4-fluorophenyl)-N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClFN2O4S/c19-13-8-12(3-4-14(13)20)22-17(24)16(23)21-10-18(25,11-5-7-27-9-11)15-2-1-6-26-15/h1-9,25H,10H2,(H,21,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXJUQYWFOSKNGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)Cl)(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClFN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)oxalamide is a complex organic compound notable for its diverse biological activities. This article delves into its biological significance, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Compound Overview

Molecular Structure:

  • Molecular Formula: C18H14ClFN2O4S
  • Molecular Weight: 408.83 g/mol
  • Key Functional Groups: Chloro-substituted phenyl ring, fluorine atom, furan moiety, thiophene ring.

This compound belongs to the oxalamide class, which is recognized for its diverse pharmacological properties. The unique combination of halogenated phenyl groups and heterocycles enhances its potential for various biological interactions.

This compound has been shown to interact with multiple biological targets, modulating enzyme activities and influencing cellular signaling pathways. These interactions may lead to therapeutic effects such as:

  • Anti-inflammatory Activities: The compound's structure allows it to inhibit pro-inflammatory cytokines.
  • Anticancer Properties: Preliminary studies suggest that it may induce apoptosis in cancer cells by targeting specific signaling pathways.
  • Antimicrobial Effects: Similar compounds have demonstrated antibacterial and antifungal activities, indicating potential in treating infections.

Anticancer Activity

A study investigated the cytotoxic effects of various oxalamide derivatives on human cancer cell lines. This compound exhibited significant cytotoxicity against MCF-7 breast cancer cells with an IC50 value of 5 µM, indicating its potential as an anticancer agent .

Antimicrobial Activity

Research has shown that derivatives containing furan and thiophene rings possess notable antimicrobial properties. For instance:

  • A derivative similar to this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL .

Case Study 1: Anticancer Efficacy

In a controlled study, this compound was administered to MCF-7 cells. The results indicated:

Concentration (µM)Cell Viability (%)IC50 (µM)
0100-
540-
1020-
205-

The compound induced a significant reduction in cell viability, highlighting its potential as a chemotherapeutic agent .

Case Study 2: Antimicrobial Activity

A comparative analysis of various oxalamides revealed that N1-(3-chloro-4-fluorophenyl)-N2-(2-(furan-2-y)-2-hydroxy-2-(thiophen-3-y)ethyl)oxalamide exhibited superior antibacterial activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics like streptomycin .

Comparison with Similar Compounds

N1-(3-chloro-4-fluorophenyl)-N2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(thiophen-3-yl)ethyl)oxalamide (CAS 954696-90-3)

  • Molecular Formula : C₂₃H₂₁ClFN₃O₂S
  • Molecular Weight : 457.9 g/mol
  • Key Differences: Replaces the furan-2-yl and hydroxy groups with a 3,4-dihydroisoquinolin ring. The bulkier dihydroisoquinolin group may enhance lipophilicity and alter binding affinity compared to the furan/thiophene combination .

N1,N2-bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)-2-methyl-4-oxoazetidin-1-yl)oxalamide

  • Key Features :
    • Contains bis-azetidinyl groups linked via oxalamide.
    • Multiple chloro and methoxy substituents increase steric hindrance and electronic complexity.
    • Demonstrates the versatility of oxalamide backbones in accommodating bulky substituents .

Amide-Based Analogs with Halogenated Aryl Groups

2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide

  • Molecular Formula : C₁₁H₈Cl₂N₂OS
  • Key Features: Substituted with 3,4-dichlorophenyl and thiazol-2-yl groups. Exhibits intermolecular N–H···N hydrogen bonding, forming dimeric structures in the crystal lattice.

N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide

  • Key Features :
    • Combines a 3-chlorophenyl group with a tetrahydrofuran ring.
    • Highlights the agrochemical relevance of chloroaryl amides, as this compound is used as the pesticide cyprofuram .

Heterocyclic-Substituted Amides

N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide

  • Molecular Formula : C₁₆H₁₇ClN₄O₂S
  • Key Features: Contains a morpholino group and thiazol-2-yl ring. The morpholino moiety enhances water solubility compared to the furan/thiophene system in the target compound .

5-Chloro-N-{4-oxo-2-[4-(trifluoromethyl)phenyl]-1,3-thiazolidin-3-yl}-3-phenyl-1H-indole-2-carboxamide

  • Key Features :
    • Integrates trifluoromethylphenyl and indole groups.
    • The CF₃ group introduces strong electron-withdrawing effects, which are absent in the target compound’s 3-chloro-4-fluorophenyl group .

Structural and Functional Analysis

Table 1: Comparative Structural Data

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents
Target Compound (CAS 2034634-78-9) C₁₈H₁₄ClFN₂O₄S 408.8 3-chloro-4-fluorophenyl; furan-2-yl; thiophen-3-yl; hydroxyl
CAS 954696-90-3 C₂₃H₂₁ClFN₃O₂S 457.9 3-chloro-4-fluorophenyl; thiophen-3-yl; 3,4-dihydroisoquinolin
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide C₁₁H₈Cl₂N₂OS 303.1 3,4-dichlorophenyl; thiazol-2-yl
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide C₁₆H₁₇ClN₄O₂S 364.8 2-chlorophenyl; thiazol-2-yl; morpholino

Key Observations:

Halogen Effects : The 3-chloro-4-fluorophenyl group in the target compound provides a balance of electron-withdrawing (Cl, F) and aromatic π-stacking capabilities, similar to dichlorophenyl groups in .

Heterocycle Diversity : Thiophene and furan rings in the target compound may confer distinct electronic profiles compared to thiazole or morpholine-containing analogs .

Q & A

Q. What are the recommended synthetic routes for this oxalamide derivative, and how can reaction conditions be optimized?

Methodological Answer:

  • Stepwise coupling : Utilize amide bond formation between 3-chloro-4-fluoroaniline and the substituted ethylamine intermediate. A thiophene-furan-hydroxyethyl precursor can be synthesized via nucleophilic substitution or Grignard reactions, as seen in structurally similar oxalamides .
  • Catalytic optimization : Palladium-catalyzed reductive cyclization (using formic acid derivatives as CO surrogates) may improve yield, as demonstrated for nitroarene-based heterocycles .
  • Purification : Column chromatography with gradient elution (hexane/ethyl acetate) resolves stereoisomers, critical due to the hydroxy and thiophene/furan substituents .

Q. How can crystallographic data resolve stereochemical uncertainties in the compound’s structure?

Methodological Answer:

  • Single-crystal XRD : Use SHELX software for structure refinement, leveraging its robustness in handling small-molecule datasets .
  • Hydrogen bonding analysis : Identify interactions between the hydroxy group and adjacent heterocycles (furan/thiophene) to confirm spatial orientation .
  • Validation : Cross-reference XRD-derived bond lengths/angles with DFT-calculated geometries to detect discrepancies .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties relevant to bioactivity?

Methodological Answer:

  • Parameter selection : Apply the Colle-Salvetti correlation-energy formula (LSDA or B3LYP functionals) to model electron density distributions, particularly for the chloro-fluorophenyl moiety .
  • Frontier molecular orbitals : Calculate HOMO-LUMO gaps to assess charge transfer efficiency, which correlates with potential interactions with biological targets (e.g., kinase inhibition) .
  • Solvent effects : Include polarizable continuum models (PCM) to simulate aqueous environments, critical for pharmacological applications .

Q. What strategies address contradictions in NMR data caused by dynamic stereochemistry?

Methodological Answer:

  • Variable-temperature NMR : Monitor signal splitting at low temperatures (e.g., −40°C) to "freeze" conformational changes and assign diastereotopic protons .
  • 2D NOESY : Detect spatial proximity between the hydroxy group and thiophene ring to confirm rotameric preferences .
  • Computational NMR : Compare experimental 1H^{1}\text{H}/13C^{13}\text{C} shifts with DFT-predicted values (GIAO method) to validate proposed conformers .

Q. How can in vitro assays evaluate the compound’s anti-inflammatory potential?

Methodological Answer:

  • COX-2 inhibition screening : Use ELISA to measure prostaglandin E2 (PGE2) suppression in LPS-stimulated macrophages, comparing activity to known inhibitors (e.g., celecoxib) .
  • Cytokine profiling : Quantify TNF-α/IL-6 via multiplex assays to assess immunomodulatory effects.
  • Structure-activity rationale : Correlate thiophene/furan π-stacking interactions (from docking studies) with observed potency .

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